2-(1-Methoxycarbonylindol-3-yl)acetonitrile
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Overview
Description
2-(1-Methoxycarbonylindol-3-yl)acetonitrile: is an organic compound with the molecular formula C12H10N2O2 . It is a derivative of indole, a heterocyclic aromatic organic compound. This compound is notable for its unique structure, which includes a methoxycarbonyl group and a nitrile group attached to the indole ring. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Methoxycarbonylindol-3-yl)acetonitrile typically involves the reaction of indole derivatives with appropriate reagents to introduce the methoxycarbonyl and nitrile groups. One common method involves the reaction of indole-3-acetonitrile with methyl chloroformate under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of catalysts and advanced purification techniques such as chromatography and crystallization may also be employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(1-Methoxycarbonylindol-3-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
2-(1-Methoxycarbonylindol-3-yl)acetonitrile has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(1-Methoxycarbonylindol-3-yl)acetonitrile involves its interaction with various molecular targets and pathways. The compound can act as a DNA intercalator, inserting itself between DNA base pairs and disrupting the normal function of the DNA molecule. This can lead to the inhibition of DNA replication and transcription, ultimately affecting cell proliferation and survival . Additionally, the compound may interact with specific enzymes and receptors, modulating their activity and influencing various biochemical pathways .
Comparison with Similar Compounds
Indole-3-acetonitrile: A closely related compound with similar chemical properties but lacking the methoxycarbonyl group.
Indole-3-carboxaldehyde: Another indole derivative with an aldehyde group instead of a nitrile group.
Indole-3-acetic acid: A naturally occurring plant hormone with a carboxylic acid group instead of a nitrile group.
Uniqueness: 2-(1-Methoxycarbonylindol-3-yl)acetonitrile is unique due to the presence of both the methoxycarbonyl and nitrile groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
methyl 3-(cyanomethyl)indole-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-16-12(15)14-8-9(6-7-13)10-4-2-3-5-11(10)14/h2-5,8H,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXQDKALLAHDYAF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1C=C(C2=CC=CC=C21)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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